Bienvenue dans la boutique en ligne BenchChem!

2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol

physicochemical profiling ADME prediction lead optimization

2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol (CAS 1343351-35-8, molecular formula C₈H₁₄N₂O, molecular weight 154.21) is an N(1)-ethyl-substituted imidazol-2-yl-propan-2-ol derivative. The compound features a tertiary alcohol at the C-2 position of the propanol chain, directly attached to the C-2 of the imidazole ring.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B15316639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C(C)(C)O
InChIInChI=1S/C8H14N2O/c1-4-10-6-5-9-7(10)8(2,3)11/h5-6,11H,4H2,1-3H3
InChIKeyXOHFVGNSBCXNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol (CAS 1343351-35-8): Procurement-Relevant Physicochemical and Biological Profile for Informed Analog Selection


2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol (CAS 1343351-35-8, molecular formula C₈H₁₄N₂O, molecular weight 154.21) is an N(1)-ethyl-substituted imidazol-2-yl-propan-2-ol derivative . The compound features a tertiary alcohol at the C-2 position of the propanol chain, directly attached to the C-2 of the imidazole ring . It is commercially available at 98% purity from multiple suppliers and is marketed exclusively for research and laboratory use . Its computed physicochemical profile—including a LogP of 1.1304, a topological polar surface area (TPSA) of 38.05 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—distinguishes it from its closest N-H and N-methyl analogs [1].

Why 2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol Cannot Be Replaced by Other Imidazolyl-Propanol Analogs Without Experimental Validation


Substituting 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol with its N-H (CAS 36365-23-8) or N-methyl (CAS 86354-06-5) analogs introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and molecular topology that directly impact pharmacokinetic behavior, target engagement, and synthetic utility. The N-ethyl substituent increases LogP by approximately 0.5 log units over the N-H and N-methyl analogs , while the tertiary alcohol at the C-2 position reduces the number of hydrogen bond donors from two to one relative to the N-H analog . These alterations cannot be assumed to produce equipotent or bioequivalent outcomes in biological assays without direct comparative data; the documented CYP inhibition profile, though weak, further illustrates that even small structural changes modulate enzyme interactions [1].

Quantitative Differentiation Evidence for 2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol Relative to Closest Analogs


Lipophilicity (LogP) Comparison: N-Ethyl Substituent Enhances Predicted Membrane Permeability vs. N-H and N-Methyl Analogs

The computed LogP of 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is 1.1304, compared to 0.6371 for the N-H analog (2-(1H-imidazol-2-yl)propan-2-ol) and 0.6475 for the N-methyl analog (2-(1-methyl-1H-imidazol-2-yl)propan-2-ol) . The ~0.5 log unit increase corresponds to an approximately threefold higher predicted octanol-water partition coefficient, indicating greater lipophilicity and potentially enhanced passive membrane permeability.

physicochemical profiling ADME prediction lead optimization

Hydrogen Bond Donor Count: Reduced Donor Capacity Differentiates the N-Ethyl–Tertiary Alcohol Scaffold from the N-H Analog

2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol possesses a single hydrogen bond donor (the tertiary alcohol –OH), whereas the N-H analog (2-(1H-imidazol-2-yl)propan-2-ol) possesses two donors (imidazole N–H plus tertiary alcohol –OH) . The N-methyl analog also has one donor . Reducing H-bond donor count from 2 to 1 is a well-established strategy for improving membrane permeability and oral bioavailability, as each additional donor can decrease passive diffusion by approximately one order of magnitude.

hydrogen bonding drug-likeness permeability

Topological Polar Surface Area (TPSA): Reduced PSA of the N-Ethyl Analog Suggests Superior Membrane Permeation vs. N-H Analog

The TPSA of 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is 38.05 Ų, which is 10.86 Ų lower than the TPSA of the N-H analog (48.91 Ų) . The N-methyl analog shares the same TPSA of 38.05 Ų as the target compound . Compounds with TPSA below 60 Ų are generally predicted to have good intestinal absorption; the lower TPSA of the N-ethyl (and N-methyl) analog relative to the N-H analog places it in a more favorable zone for passive permeation.

TPSA drug-likeness ADME

Cytochrome P450 Inhibition Profile: Quantitatively Weak but Measurable Activity Provides a Basis for Differentiating CYP Interaction Risk vs. Unsubstituted Imidazoles

2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol exhibits measurable but weak inhibition of rat CYP isoforms: Ki = 52.6 µM for CYP3A2, Ki = 127 µM for CYP1A2, and Ki = 179 µM for CYP2D1, as determined in rat liver microsomes [1]. By contrast, potent 1-substituted imidazole CYP inhibitors (e.g., nafimidone and seven imidazoles with MW >300) achieve IC₅₀ values below 0.3 µM for CYP3A4/5 [2]. The weak inhibitory profile of this compound (Ki > 50 µM across all tested isoforms) places it in a low-risk category for CYP-mediated drug-drug interactions relative to many imidazole-based therapeutics.

CYP inhibition drug-drug interaction liver microsomes

Commercial Purity and Availability: Comparable to N-Methyl and Superior to N-H Analog in Standard Catalog Offerings

2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol is available at 98% purity from multiple commercial suppliers . The N-methyl analog is also available at 98% purity , while the N-H analog is typically offered at 97% purity . The 1% higher standard purity specification for the N-ethyl compound relative to the N-H analog, combined with same-day shipping options from certain vendors , provides a marginal but quantifiable procurement advantage.

chemical procurement purity specification building block

High-Value Application Scenarios for 2-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol in Scientific Research and Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Balanced Lipophilicity

The LogP of 1.1304 positions 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol within the optimal lipophilicity range (LogP 1–3) for fragment screening libraries, whereas the N-H and N-methyl analogs (LogP 0.64–0.65) fall below this preferred window . Procurement of this compound for FBDD collections offers a 3× higher predicted partitioning into lipid membranes compared to its closest analogs, potentially improving hit rates in cell-based phenotypic screens while maintaining compliance with Rule-of-3 guidelines for fragment physicochemical properties.

CNS Drug Discovery Programs Requiring Low TPSA and Minimal H-Bond Donor Count

With a TPSA of 38.05 Ų and only one hydrogen bond donor, this compound meets both critical CNS drug-likeness thresholds (TPSA <60–70 Ų; HBD ≤3) more favorably than the N-H analog (TPSA 48.91 Ų; HBD = 2) . For CNS-targeted lead generation, the N-ethyl substitution eliminates the imidazole N–H proton, which is a known metabolic soft spot and efflux transporter substrate recognition element, thereby offering a more developable starting scaffold.

Early-Stage Safety Profiling—CYP Inhibition Liability Screening as a Low-Risk Imidazole Control

The documented weak CYP inhibition profile (Ki > 50 µM across CYP3A2, CYP1A2, and CYP2D1 in rat liver microsomes) makes this compound a suitable low-risk imidazole control in CYP inhibition screening panels. Unlike many imidazole antifungals and other N-substituted imidazoles that potently inhibit CYP enzymes (IC₅₀ <0.3 µM) , this compound's weak activity allows researchers to benchmark assay sensitivity and differentiate between mechanism-based and nonspecific CYP inhibition, supporting more accurate structure-activity relationship interpretation.

Medicinal Chemistry Scaffold Expansion via C-2 Imidazole Functionalization

The presence of a tertiary alcohol at the imidazole C-2 position provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the corresponding ketone) . This functional group, combined with the N-ethyl substituent that blocks N–H-mediated side reactions, makes the compound a versatile building block for parallel synthesis libraries. The 98% commercial purity and availability from multiple suppliers ensure reproducible starting material quality for medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.